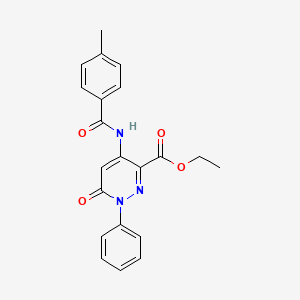

![molecular formula C7H6N4O B2419619 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1379204-94-0](/img/structure/B2419619.png)

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

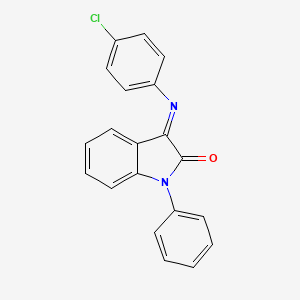

“6-amino-1H-pyrido[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. Its structure suggests that it could interfere with key cellular processes, making it a candidate for further investigation in cancer therapy .

- Studies have assessed the interaction of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one with stable free radicals and its ability to inhibit lipid peroxidation. These antioxidant properties make it relevant for potential therapeutic applications .

- Some derivatives of this compound have shown inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. DHFR inhibitors are used in cancer treatment and other diseases .

- Given its structural features, researchers have explored whether 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one could modulate epigenetic processes. Epigenetic modifications play a crucial role in gene expression and disease development .

- The compound’s interactions with neuronal receptors and neurotransmitter systems have attracted attention. Investigating its potential in neurodegenerative diseases or neuropsychiatric disorders is an active area of research .

- Computational studies have utilized 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one as a scaffold for designing novel drug candidates. By modifying its structure, researchers aim to create more potent and selective compounds .

Anticancer Agents

Antioxidant Properties

Dihydrofolate Reductase (DHFR) Inhibition

Epigenetic Modulation

Neurological Disorders

Drug Design and Optimization

properties

IUPAC Name |

6-amino-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAURCKTXDJMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1N)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)